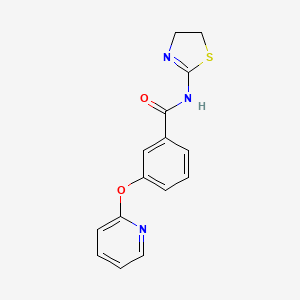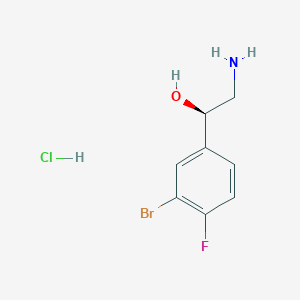
4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide is a synthetic organic compound known for its potential applications in various scientific fields. It is characterized by its complex molecular structure, which includes both a tetrahydroquinoline core and a nitrobenzamide functional group. This unique combination of moieties makes it an interesting candidate for research in medicinal chemistry, as well as materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide typically begins with the preparation of the tetrahydroquinoline intermediate This intermediate is synthesized through the Pictet-Spengler reaction, which involves the cyclization of an appropriate phenethylamine derivative in the presence of an aldehyde or ketone under acidic conditions
The nitrobenzamide component is introduced via a nitration reaction involving the substitution of a benzene ring with a nitro group, followed by an amidation reaction to form the benzamide. The methylsulfonyl group is attached through a sulfonylation reaction, using methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and pH, as well as the use of efficient catalysts. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxy and nitro functional groups.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions can take place, especially involving the methoxy and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst, or sodium borohydride.
Substitution: Reagents like halogens, or sulfuric acid for electrophilic aromatic substitution.
Major Products Formed from These Reactions
Oxidation Products: Carboxylic acids, aldehydes or ketones.
Reduction Products: Amines, such as the reduced form of the nitro group.
Substitution Products: Substituted aromatic rings with various functional groups replacing the methoxy or nitro groups.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, and in the study of reaction mechanisms and chemical kinetics.
Biology
In biological research, it serves as a probe molecule to study enzyme activities and binding interactions, due to its unique functional groups.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in targeting specific biological pathways and mechanisms.
Industry
In industry, the compound is explored for its potential in the development of advanced materials, such as polymers and resins with specific desired properties.
Mécanisme D'action
The compound exerts its effects through interactions at the molecular level, primarily targeting enzymes and receptors. Its mechanism of action involves binding to these targets, altering their activity or function. The nitrobenzamide group can interact with biological molecules through hydrogen bonding and van der Waals forces, while the dimethoxy and methylsulfonyl groups provide structural stability and influence the compound's reactivity.
Comparaison Avec Des Composés Similaires
Uniqueness
Compared to similar compounds, 4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide stands out due to its combination of functional groups, which confer a unique set of chemical and biological properties
Similar Compounds
4,5-dimethoxy-2-nitrobenzamide: Similar but lacks the tetrahydroquinoline core and methylsulfonyl group.
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar core but lacks the nitro and dimethoxy groups.
4,5-dimethoxy-N-(1-phenyl)-2-nitrobenzamide: Similar structure but differs in the sulfonyl and tetrahydroquinoline groups.
Propriétés
IUPAC Name |
4,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S/c1-28-17-10-14(16(22(24)25)11-18(17)29-2)19(23)20-13-6-7-15-12(9-13)5-4-8-21(15)30(3,26)27/h6-7,9-11H,4-5,8H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCLPDDHCNTXPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2363764.png)
![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2363769.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)


![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)
![2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2363782.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2363784.png)

